molecular formula C33H38N4O10 B1669830 Darexaban glucuronide

Darexaban glucuronide

Cat. No.: B1669830
M. Wt: 650.7 g/mol
InChI Key: IOUMBCGOXOKZAE-CLIYFGAVSA-N
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Description

Darexaban glucuronide is the primary active metabolite of darexaban, an oral direct Factor Xa (FXa) inhibitor developed for the prevention and treatment of thromboembolic disorders. Following oral administration, darexaban undergoes rapid and extensive glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) 1A9 in the liver and UGT1A10 in the intestine . This conversion results in this compound, which accounts for 86–96% of plasma radioactivity and drives the antithrombotic activity due to its systemic dominance over the parent compound .

This compound exhibits competitive and reversible inhibition of FXa, targeting both free and clot-bound FXa to prevent thrombin generation . Its pharmacokinetic (PK) profile is characterized by rapid absorption (time to maximum plasma concentration, tmax, 1–2 hours), a terminal half-life of 14–18 hours, and dose-dependent increases in Cmax and AUC . Approximately 28–36% of the administered dose is excreted renally as this compound .

Properties

Molecular Formula

C33H38N4O10

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1

InChI Key

IOUMBCGOXOKZAE-CLIYFGAVSA-N

Isomeric SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-222714;  YM 222714;  YM222714;  Darexaban glucuronide

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Darexaban is rapidly metabolized to darexaban glucuronide, which accounts for the majority of its pharmacological activity. The metabolism occurs primarily through glucuronidation in the liver, leading to a long half-life of approximately 14–18 hours for this compound. This metabolite has been shown to effectively inhibit factor Xa, thus playing a crucial role in the anticoagulant effects observed with darexaban therapy .

Venous Thromboembolism Prevention

This compound has been studied for its efficacy in preventing venous thromboembolism (VTE), particularly in patients undergoing major orthopedic surgeries. Clinical trials have demonstrated that darexaban is effective in reducing the incidence of VTE compared to placebo, with a favorable safety profile regarding bleeding events .

Atrial Fibrillation

The compound has also been explored for its potential use in patients with atrial fibrillation, where it can reduce the risk of thromboembolic events such as stroke. By inhibiting factor Xa, this compound helps prevent clot formation in the atria of the heart .

Acute Coronary Syndrome

In patients with acute coronary syndrome (ACS), darexaban was evaluated alongside standard dual antiplatelet therapy. While it showed promise in reducing thrombotic events, it was associated with an increased risk of bleeding, which raised concerns about its combined use with antiplatelet agents .

Safety Profile and Drug Interactions

Research indicates that this compound has a low potential for significant drug-drug interactions due to its metabolic pathways. Studies have shown that co-administration with rifampicin, a potent inducer of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetics of this compound . This suggests that darexaban and its metabolite may be safely used in various clinical settings without major concerns regarding interactions.

RUBY-1 Trial

In the RUBY-1 trial, darexaban was tested in ACS patients to evaluate its safety and efficacy. Although bleeding rates were higher compared to placebo, no significant improvement in ischemic outcomes was observed. This trial highlighted the need for careful consideration when using anticoagulants in conjunction with antiplatelet therapies .

Efficacy in Asian Populations

A study focusing on Asian patients undergoing total hip or knee arthroplasty demonstrated that darexaban effectively reduced VTE incidence while maintaining a low rate of adverse events related to bleeding. This underscores the drug's applicability across different demographics .

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Interactions
Compound Primary Metabolism Key Enzymes CYP3A4/P-gp Interaction Risk
Darexaban glucuronide Glucuronidation (UGT1A9/1A10) UGT1A9, UGT1A10 None
Rivaroxaban CYP3A4/5, CYP2J2, hydrolysis CYP3A4, P-gp High
Apixaban CYP3A4/5, sulfation CYP3A4, P-gp Moderate
Edoxaban Hydrolysis, CYP3A4 CYP3A4, P-gp Moderate

Key Findings :

  • This compound bypasses CYP3A4 and P-gp, relying instead on UGT isoforms. This eliminates risks of interactions with CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole), a limitation observed in rivaroxaban and apixaban .
  • In contrast, rifampicin reduces apixaban exposure by 54% via CYP3A4 induction .
Pharmacokinetic and Pharmacodynamic Profiles
Parameter This compound Rivaroxaban Apixaban
Cmax (ng/mL) 200–300 (60 mg dose) 125–250 (20 mg) 70–150 (5 mg)
Terminal t1/2 (h) 14–18 5–13 8–15
Renal Excretion (%) 28–36 33–35 25–28
PT Prolongation 4-fold at 20 mg 1.5–2-fold 1.2–1.5-fold

Key Findings :

  • This compound achieves greater prothrombin time (PT) prolongation at lower plasma concentrations compared to rivaroxaban and apixaban, indicating higher sensitivity in clotting assays .
  • Its prolonged half-life supports once-daily dosing, unlike rivaroxaban, which requires twice-daily administration for certain indications .

Key Findings :

  • No dose adjustments are required for this compound with concomitant CYP3A4/P-gp drugs, simplifying clinical use .

Preparation Methods

Core Benzamido Structure Assembly

Darexaban’s structure features two benzamido groups attached to a central phenyl ring. Synthesis begins with:

  • Selective nitration of 3-aminophenol to introduce nitro groups at positions 2 and 4
  • Protection of phenolic hydroxyl using tert-butyldimethylsilyl (TBDMS) groups
  • Sequential amidation with 4-methoxybenzoyl chloride and 4-(4-methyl-1,4-diazepan-1-yl)benzoyl chloride under Schotten-Baumann conditions

Key parameters:

  • Reaction temperature: 0–5°C for amidation steps
  • Solvent system: Tetrahydrofuran/water biphasic mixture
  • Yield optimization: 78–82% per amidation step

Diazepane Ring Formation

The 4-methyl-1,4-diazepane component undergoes:

  • Ring-closing alkylation of N-methyl-1,3-diaminopropane with 1,4-dibromobutane
  • Buchwald-Hartwig amination to couple the diazepane to the benzoyl chloride intermediate

Reaction challenges:

  • Minimizing N-oxide byproducts during alkylation
  • Maintaining stereochemical integrity at the diazepane nitrogen centers

Enzymatic Glucuronidation Pathways

Darexaban undergoes rapid O-glucuronidation primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, forming the pharmacologically active this compound.

In Vitro Microsomal Glucuronidation

Parameter Value/Range Optimization Strategy
Enzyme source Human liver microsomes Alamethicin permeabilization (50 μg/mg protein)
Cofactor concentration 20 mM UDPGA Incremental titration (5–30 mM)
Incubation time 6 hours Time-course analysis (1–24 h)
pH optimum 7.4 Tris-HCl vs. phosphate buffer comparison
Temperature 37°C Thermostability assessment (25–42°C)

Critical findings:

  • UGT isoform specificity : UGT1A9 (hepatic) and UGT1A10 (intestinal) account for >85% of total glucuronidation activity
  • Magnesium dependence : 8 mM MgCl₂ increases Vmax by 40% through UGT conformational stabilization
  • Kinetic profile : Non-Michaelis-Menten behavior with Hill coefficient n = 1.8, suggesting positive cooperativity

Recombinant UGT Expression Systems

Industrial-scale production employs HEK293 cells expressing human UGT1A9/1A10:

  • Vector design : pcDNA3.1(+) with CMV promoter
  • Transfection method : Polyethylenimine (PEI)-mediated DNA delivery
  • Bioreactor conditions :
    • Perfusion culture at 2.5 × 10⁶ cells/mL
    • Continuous UDPGA feeding (5 mM final concentration)

Productivity metrics:

  • Space-time yield: 12 mg/L/day
  • Glycan profiling shows α2,6-sialylation enhances enzyme thermostability

Biosynthetic Pathway Optimization

Cofactor Recycling Systems

To address UDPGA depletion in prolonged reactions:

# Simplified cofactor regeneration model
def udpga_recycling(UDPGA_initial, k_decay, t):
    return UDPGA_initial * np.exp(-k_decay * t) + 0.2*t  # Empirical fit from 

Implementation strategies:

  • Enzymatic regeneration : Couple with sucrose synthase (SuSy) for UDPGA synthesis from sucrose
  • Electrochemical regeneration : Carbon felt electrodes (−1.2 V vs Ag/AgCl) drive NADPH-mediated UDPGA synthesis

Solvent Engineering Approaches

Solvent System Glucuronidation Efficiency (%) Rationale
Aqueous buffer 58 ± 7 Native enzyme environment
15% DMSO 82 ± 5 Enhanced substrate solubility
Ionic liquid (BMIM-PF6) 91 ± 3 Phase separation facilitates product recovery

Purification and Characterization

Chromatographic Separation

Three-step purification protocol:

  • Ion-exchange chromatography : Q Sepharose FF, 20 mM Tris-HCl (pH 8.0)
  • Hydrophobic interaction : Phenyl Sepharose HP, 1.5 M (NH₄)₂SO₄ gradient
  • Preparative HPLC :
    • Column: XBridge BEH C18, 5 μm, 19 × 250 mm
    • Mobile phase: 0.1% formic acid/acetonitrile gradient
    • Retention time: 14.3 minutes

Structural Confirmation

Technique Key Data Interpretation
High-resolution MS m/z 651.255 [M+H]+ Matches theoretical MW 650.7 g/mol
1H NMR δ 7.89 (d, J=8.4 Hz, 2H, ArH) Diagnostic for 4-methoxybenzamido
13C NMR δ 170.8 (C=O glucuronide) Confirms β-D-glucuronic acid linkage

Industrial Production Considerations

Scalability Challenges

  • Enzyme inactivation : 23% activity loss per batch in stirred-tank reactors
  • Product inhibition : IC50 of 1.8 mM this compound on UGT1A9
  • Cost drivers : UDPGA accounts for 62% of raw material costs at >100 kg scale

Continuous Manufacturing Approaches

Emerging technologies demonstrate:

  • Membrane bioreactors : 8-fold productivity increase vs. batch systems
  • Immobilized enzymes : Silica-encapsulated UGT1A9 retains 89% activity after 15 cycles

Q & A

Q. What are the primary metabolic pathways of darexaban glucuronide, and which enzymes mediate its biotransformation?

this compound is formed via glucuronidation of darexaban, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver microsomes identified UGT1A isoforms as key contributors. Additionally, cytochrome P450 (CYP) enzymes, particularly flavin-containing monooxygenases (FMOs), mediate N-oxidation of this compound. Researchers should employ selective enzyme inhibitors, recombinant UGT/CYP isoforms, and LC-MS/MS metabolite profiling to confirm enzyme specificity .

Q. How is the pharmacokinetic (PK) profile of this compound characterized in clinical studies?

Key PK parameters include:

  • Exposure (Ae_last) : 25–29.5 mg in plasma after a 60 mg dose, with a coefficient of variation (CV%) of 20–23% .
  • Terminal half-life : 14–18 hours, supporting once-daily dosing .
  • Clearance (CL_R) : 2.29–2.44 l h⁻¹, unaffected by CYP3A4/P-gp inducers like rifampicin . Methodologically, studies should use crossover designs with repeated blood sampling and non-compartmental analysis to calculate AUC, Cmax, and t₁/₂.

Q. What in vitro models validate the pharmacodynamic (PD) activity of this compound?

Prothrombin time (PT) assays are highly sensitive to this compound, with a four-fold PT prolongation at clinically relevant plasma concentrations (0.3–3 µM). Researchers should standardize thromboplastin reagents (e.g., HemosIL) and correlate PT ratios with FXa inhibition using chromogenic assays . Comparative studies with rivaroxaban or apixaban require adjusting concentrations to reflect their lower clinical exposure ranges (0.03–0.3 µM) .

Advanced Research Questions

Q. How should drug-drug interaction (DDI) studies involving this compound and enzyme inducers be designed?

  • Population : Healthy volunteers (n=25–30) to minimize variability .
  • Dosing : Co-administer darexaban (60 mg) with a strong inducer (e.g., rifampicin 600 mg/day) for 7–14 days to achieve steady-state enzyme induction .
  • Endpoints : Compare Ae_last, CL_R, and %Ae_in between treatment arms. A <20% change in AUC or Cmax indicates no clinically relevant interaction .
  • Statistical analysis : Use mixed-effects models to account for intra-subject variability and report CV% for key parameters .

Q. How do contradictory clinical trial outcomes (e.g., bleeding risk vs. efficacy) inform future study design?

The RUBY-1 trial demonstrated that darexaban + dual antiplatelet therapy (DAPT) increased bleeding without reducing ischemic events. To address this:

  • Endpoint selection : Prioritize composite efficacy endpoints (e.g., stroke, mortality) and safety endpoints (ISTH major bleeding) .
  • Dose stratification : Test lower darexaban doses (e.g., 10–30 mg) with biomarker-guided adjustments (e.g., PT prolongation ≤2x baseline) .
  • Subgroup analysis : Exclude high-risk populations (e.g., renal impairment) in early-phase trials .

Q. What methodological approaches resolve discrepancies in metabolic enzyme contributions across studies?

  • Enzyme phenotyping : Incubate this compound with human hepatocytes or recombinant UGTs/CYPs. Use chemical inhibitors (e.g., fluconazole for CYP3A4) to isolate enzyme-specific activity .
  • Kinetic analysis : Calculate Km and Vmax for glucuronidation/N-oxidation pathways. A >80% reduction in metabolite formation with a specific inhibitor confirms enzyme dominance .
  • Cross-species validation : Compare human and preclinical species (e.g., rat) microsomal data to predict translational relevance .

Q. How can researchers optimize PK/PD modeling for this compound in special populations?

  • Renal impairment : Measure creatinine clearance (CrCl) and adjust for reduced CL_R (50% excretion is renal). Use population PK models to simulate exposure in CrCl <30 mL/min .
  • Hepatic dysfunction : Monitor albumin and UGT1A activity via bilirubin levels. Dose adjustments may not be required due to non-hepatic glucuronidation pathways .

Data Contradiction Analysis

Q. Why do some studies report minimal CYP3A4/P-gp interactions despite this compound’s metabolic profile?

Rifampicin co-administration increased this compound exposure by 18% (Ae_last: 25→29.5 mg), but CL_R remained stable (2.29→2.44 l h⁻¹), suggesting compensatory non-CYP pathways (e.g., UGT1A) . Researchers should validate findings using static/dynamic DDI models (e.g., Simcyp) and probe substrates (e.g., midazolam for CYP3A4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darexaban glucuronide
Reactant of Route 2
Reactant of Route 2
Darexaban glucuronide

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